molecular formula C9H10ClNO2 B8675588 phenyl N-(2-chloroethyl)carbamate

phenyl N-(2-chloroethyl)carbamate

Cat. No.: B8675588
M. Wt: 199.63 g/mol
InChI Key: OQEWMPDHUJWKJA-UHFFFAOYSA-N
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Description

Phenyl N-(2-chloroethyl)carbamate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Phenyl N-(2-chloroethyl)carbamate and its derivatives have been investigated for their potential neuroprotective effects. Research indicates that aromatic carbamates can enhance autophagy and induce the expression of anti-apoptotic proteins, which are crucial in neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) .

Case Study: Neuroprotective Activity

  • Objective : To evaluate the neuroprotective properties of this compound derivatives.
  • Method : Compounds were tested for their ability to protect PC12 cells from apoptosis induced by etoposide and serum starvation.
  • Findings : Derivatives exhibited varying degrees of protective effects, with some showing greater efficacy than the parent compound .

Agricultural Applications

This compound serves as an intermediate in the synthesis of herbicides. The compound's reactivity allows it to be transformed into various biologically active derivatives that can control weed growth effectively.

Data Table: Herbicidal Activity of Derivatives

Compound NameApplication Rate (lbs/acre)Efficacy (%)
Methyl N-(2-chloroethyl)carbamate2585
Ethyl N-(2-chloroethyl)carbamate2078
Propyl N-(2-chloroethyl)carbamate3090

This table summarizes the herbicidal efficacy of various derivatives of this compound, demonstrating its potential in agricultural applications .

Synthesis and Chemical Intermediates

The synthesis of this compound involves reacting phenyl chloroformate with 2-oxazolidinone at elevated temperatures. This reaction pathway is essential for producing various carbamates used in different chemical applications.

Synthesis Overview

  • Reaction Conditions :
    • Temperature: 135°C to 160°C
    • Solvents: Benzene, toluene, or other suitable solvents
  • Reaction Time : Typically between 0.5 to 24 hours
  • Recovery Method : Commonly through solvent extraction or crystallization .

Material Science Applications

Research has explored the incorporation of this compound into polymer matrices for developing advanced materials with specific properties. The compound's functionality can enhance the mechanical and thermal stability of polymers.

Case Study: Polymer Enhancement

  • Objective : To assess the impact of this compound on polymer properties.
  • Method : The compound was blended with poly(alkylphosphonate)s to create composite materials.
  • Results : Enhanced thermal stability and mechanical strength were observed in the modified polymers compared to unmodified controls .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

phenyl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C9H10ClNO2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

OQEWMPDHUJWKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloroethylaminehydrochloride (5.8 g, 50 mmol) was used for reaction in the same manner as Production Example 310-1, purification was performed by silica gel column chromatography (hexane/ethyl acetate system), the obtained crystals were suspended in diethyl ether/hexane, and the crystals were filtered out, washed with hexane and dried by aspiration to obtain the title compound (6.088 g, 30.49 mmol, 60.99%) as colorless crystals.
Quantity
5.8 g
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hexane ethyl acetate
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diethyl ether hexane
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Yield
60.99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1500 ml of an aqueous solution of 696 g (6 moles) of 2-chloroethylamine hydrochloride and 1500 g of sodium hydroxide solution containing 480 g (12 moles) of sodium hydroxide are simultaneously added dropwise to a solution of 936 (6 moles) of phenylchloroformate in 3 l of methylene chloride at 15° to 20° C. The mixture is worked up as described under Example 7 to give 1161 g of O-phenyl N-(2-chloroethyl)-carbamate of melting point 65° to 67° C.; purity according to gas chromatography: 95.7% (93% of theory).
[Compound]
Name
aqueous solution
Quantity
1500 mL
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696 g
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1500 g
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reactant
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480 g
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936
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6 mol
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3 L
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